Introduction: A Versatile Scaffold for Modern Drug Discovery
Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, identified by the CAS Number 1086392-26-8 , is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors.[1] Its structure uniquely combines a rigid indoline core, a versatile primary amine, and a sterically hindered tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it an exceptionally valuable building block for synthesizing complex molecules and diverse compound libraries.
The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The aminomethyl group at the 6-position provides a crucial reactive handle for introducing pharmacophores, linking to other molecular fragments, or modifying solubility and pharmacokinetic properties. The Boc group serves a dual purpose: it deactivates the indoline nitrogen, preventing unwanted side reactions, and enhances solubility in organic solvents, simplifying reaction workups and purification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Section 1: Core Compound Characteristics
A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in experimental design. The key identifiers and properties for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1086392-26-8 | [1] |
| IUPAC Name | tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| InChI Key | WWKXEECKCJDNGY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)CN)C1 | N/A |
| Physical Form | Light yellow solid | [1] |
| Purity | Typically ≥96% | [1] |
Section 2: Strategic Synthesis Pathway
The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a multi-step process that requires careful control of functional group transformations. A common and logical approach involves the construction of the protected indoline ring followed by the installation or unmasking of the aminomethyl group.
The causality behind this strategy is rooted in functional group compatibility. Introducing the reactive aminomethyl group early in the synthesis could lead to undesired side reactions during the formation or protection of the indoline core. Therefore, it is often installed in a protected form (e.g., as a nitrile or nitro group) and reduced in a late-stage step, just before or after the Boc protection of the indoline nitrogen.
Generalized Synthetic Workflow
A representative protocol involves the following key transformations:
-
Indoline Core Formation : Starting from a commercially available substituted aniline or nitroarene, the indoline ring system is constructed. Methods like the Fischer indole synthesis followed by reduction are common strategies for creating the dihydroindole (indoline) core.[2]
-
Functional Group Installation : A precursor to the aminomethyl group, such as a nitrile (-CN) or nitro (-NO₂) group, is introduced onto the aromatic ring at the desired position. This is a critical step for regioselectivity.
-
Boc Protection : The indoline nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This step is crucial for preventing N-alkylation or other reactions in subsequent steps and for directing reactivity elsewhere on the molecule.[2]
-
Reduction to Amine : The precursor group is reduced to the primary amine. For example, a nitrile group can be reduced using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄). This final step yields the target compound.
Caption: Generalized synthetic workflow for the target compound.
Section 3: Application as a Scaffold in Drug Discovery
The true value of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate lies in its role as a versatile scaffold for generating libraries of novel chemical entities. The two distinct reactive sites—the primary amine and the Boc-protected nitrogen—allow for orthogonal chemical modifications.
-
Amine Functionalization : The primary aminomethyl group is a nucleophilic handle ideal for forming amides, sulfonamides, ureas, or for undergoing reductive amination. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents to probe interactions with biological targets.
-
Indoline Nitrogen Deprotection & Functionalization : The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] The newly exposed secondary amine of the indoline core can then be acylated, alkylated, or used in other coupling reactions, providing a second vector for molecular diversification.
This dual functionality enables chemists to build molecular complexity rapidly, making it a powerful tool in hit-to-lead optimization campaigns in drug discovery.[4]
Caption: Role as a scaffold for creating diverse molecular libraries.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. While specific toxicological data for this compound is limited, information from structurally related molecules and supplier safety data sheets provides essential guidance.[5]
| Safety Aspect | Guideline |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Handling | Use in a well-ventilated area or fume hood. Avoid formation of dust. Take precautionary measures against static discharge.[6] |
| Storage | Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigeration to ensure long-term stability. |
| Incompatible Materials | Strong oxidizing agents.[5] |
References
-
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2. PubChem. [Link]
-
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate - CAS:1086392-24-6. Sunway Pharm Ltd. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Journal of Heterocyclic Chemistry. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). [Link]
Sources
- 1. 6-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 1086392-26-8 [sigmaaldrich.com]
- 2. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
